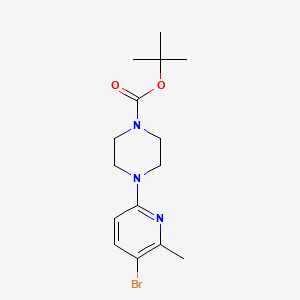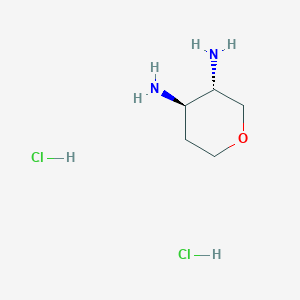
4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a morpholinosulfonyl group and a thiadiazole ring, which is further functionalized with a thiazolylaminoethylthio group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Thiazolylaminoethylthio Group: The thiadiazole-2-thiol is then reacted with 2-bromo-2-(thiazol-2-ylamino)ethanone to introduce the thiazolylaminoethylthio group.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzenesulfonyl chloride with morpholine to form 4-(morpholinosulfonyl)aniline, which is then acylated with the previously synthesized thiadiazole derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and thiazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: The benzamide and thiadiazole rings can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound for drug discovery. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to the creation of innovative products and technologies.
Mécanisme D'action
The mechanism of action of 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzoic acid
- 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 4-morpholinecarbodithioate
- {[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}acetic acid
Uniqueness
Compared to similar compounds, 4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S4/c25-14(20-16-19-5-10-30-16)11-31-18-23-22-17(32-18)21-15(26)12-1-3-13(4-2-12)33(27,28)24-6-8-29-9-7-24/h1-5,10H,6-9,11H2,(H,19,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPJGSHDVQGWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2693850.png)

![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2693856.png)
![2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2693858.png)
![4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2693859.png)
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)


![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)
![4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2693869.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2693872.png)
